molecular formula C6H5NO3 B2398487 (E)-3-(2-nitrovinyl)furan CAS No. 122016-40-4

(E)-3-(2-nitrovinyl)furan

Cat. No.: B2398487
CAS No.: 122016-40-4
M. Wt: 139.11
InChI Key: YMCXKFWNFUMXOD-HNQUOIGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(2-Nitrovinyl)furan is an organic compound belonging to the nitrovinylfuran family It is characterized by the presence of a furan ring substituted with a nitrovinyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: (E)-3-(2-Nitrovinyl)furan can be synthesized through the Knoevenagel condensation reaction. This involves the reaction of furfural with nitromethane in the presence of a base such as piperidine or pyridine. The reaction typically proceeds under mild conditions, with the formation of the nitrovinyl group facilitated by the base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: (E)-3-(2-Nitrovinyl)furan undergoes various chemical reactions, including:

    Oxidation: The nitrovinyl group can be oxidized to form nitroalkenes or other oxidized derivatives.

    Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be employed under controlled conditions.

Major Products:

    Oxidation: Nitroalkenes or other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted furans depending on the electrophile used.

Scientific Research Applications

(E)-3-(2-Nitrovinyl)furan has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives have shown potential as antimicrobial agents.

    Medicine: Research is ongoing into its potential use in drug development, particularly for its antimicrobial properties.

    Industry: It is used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-3-(2-Nitrovinyl)furan involves its interaction with biological molecules. The nitrovinyl group can undergo redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, potentially disrupting biological processes. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

  • 2-Bromo-5-(2-nitrovinyl)furan
  • 2-Nitro-5-(2-nitrovinyl)furan

Comparison: (E)-3-(2-Nitrovinyl)furan is unique due to its specific substitution pattern on the furan ring. This influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different biological activities and physical properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

3-[(E)-2-nitroethenyl]furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3/c8-7(9)3-1-6-2-4-10-5-6/h1-5H/b3-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCXKFWNFUMXOD-HNQUOIGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C=C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC=C1/C=C/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10878873
Record name 3-(B-NITROVINYL)FURAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10878873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53916-74-8
Record name 3-(B-NITROVINYL)FURAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10878873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.